molecular formula C10H7NO3 B170233 7-Nitronaphthalen-1-ol CAS No. 19256-82-7

7-Nitronaphthalen-1-ol

Cat. No. B170233
CAS RN: 19256-82-7
M. Wt: 189.17 g/mol
InChI Key: HWRPHGWDQCUEPK-UHFFFAOYSA-N
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Description

Synthesis Analysis

A method to activate naphthols with Lewis acids (LA) has been developed, stabilizing the non-aromatic tautomer and leading to the formation of α,β-unsaturated ketones . Organometallic addition catalyzed by Cu I as well as addition of phosphines and hydrides are compatible with the presence of LA, yielding the corresponding dearomatized products .


Molecular Structure Analysis

The molecular formula of 7-Nitronaphthalen-1-ol is C10H7NO3. The molecular weight is 189.17 g/mol.


Chemical Reactions Analysis

The Lewis Acid Promoted Dearomatization of Naphthols is a significant chemical reaction involving 7-Nitronaphthalen-1-ol . This process stabilizes the non-aromatic tautomer and leads to the formation of α,β-unsaturated ketones .


Physical And Chemical Properties Analysis

7-Nitronaphthalen-1-ol is a yellow crystalline solid . It exhibits unique photo physical and chemical properties .

Scientific Research Applications

Battery Technology

7-Nitronaphthalen-1-ol has been investigated for use in battery technology. It was specifically studied as a depolarizer for magnesium reserve batteries. This research demonstrated the potential of 7-Nitronaphthalen-1-ol in enhancing the reduction efficiency of battery depolarizers, indicating its utility in improving battery performance (Thirunakaran et al., 1996).

Atmospheric Chemistry

The compound has been a subject of study in the field of atmospheric chemistry. Research has focused on modeling the formation, decay, and partitioning of 7-Nitronaphthalen-1-ol in the atmosphere, providing insights into its environmental impact and behavior. This includes investigations into its photochemical formation and degradation pathways in the atmosphere (Feilberg et al., 1999).

Organic Synthesis

It is also an important intermediate in organic synthesis, used in the production of various chemicals like medicines, dyes, and rubber antioxidants. The development of efficient synthesis methods for 7-Nitronaphthalen-1-ol has been a topic of research, improving the availability and cost-effectiveness of this compound for industrial applications (Li Gong-an et al., 2009).

Photochemistry

In photochemistry, 7-Nitronaphthalen-1-ol has been studied for its potential to generate singlet oxygen and radical species in atmospheric waters. This research contributes to the understanding of photosensitized reactions and the role of nitro-PAHs like 7-Nitronaphthalen-1-ol in atmospheric chemistry (Brigante et al., 2010).

Molecular Spectroscopy

The electronic spectra and intramolecular energy transfer of 7-Nitronaphthalen-1-ol have been subjects of molecular spectroscopy research. Understanding these properties is crucial for applications in fluorescence and luminescence, where 7-Nitronaphthalen-1-ol's behavior under various conditions is analyzed (Mikula et al., 1972).

Environmental Studies

In environmental studies, the behavior of 7-Nitronaphthalen-1-ol in various atmospheric conditions has been extensively researched. This includes its formation and decay in urban atmospheres, contributing to the understanding of pollution and potential health hazards (Dimashki et al., 2000).

properties

IUPAC Name

7-nitronaphthalen-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7NO3/c12-10-3-1-2-7-4-5-8(11(13)14)6-9(7)10/h1-6,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWRPHGWDQCUEPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)[N+](=O)[O-])C(=C1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70528862
Record name 7-Nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

189.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Nitronaphthalen-1-ol

CAS RN

19256-82-7
Record name 7-Nitronaphthalen-1-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70528862
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-nitronaphthalen-1-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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